molecular formula C27H27FN8O3 B1667227 (S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate CAS No. 714971-09-2

(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate

Cat. No. B1667227
CAS RN: 714971-09-2
M. Wt: 530.6 g/mol
InChI Key: LUJZZYWHBDHDQX-QFIPXVFZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a morpholine ring, an indazole ring, and a pyrrolo[2,1-f][1,2,4]triazine ring . It’s likely to be a part of a larger class of compounds used in medicinal chemistry due to the presence of these functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the formation of the individual rings, followed by their coupling . The morpholine ring can be formed through a reaction of diethylene glycol with ammonia under pressure. The indazole and pyrrolo[2,1-f][1,2,4]triazine rings can be synthesized through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The stereochemistry at the morpholine ring indicates that it is an S-enantiomer . The fluorobenzyl group attached to the indazole ring could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For example, the morpholine ring could potentially undergo reactions at the nitrogen or the ether oxygen . The indazole and pyrrolo[2,1-f][1,2,4]triazine rings could also participate in various reactions, particularly at the nitrogen atoms .

Scientific Research Applications

Inhibition of HER1 and HER2 Kinases

BMS-599626 is a potent inhibitor of human epidermal growth factor receptors 1 and 2 (HER1 and HER2), with IC50 values of 20 and 30 nM, respectively . It inhibits the proliferation of several HER-expressing cancer cell lines, including HER2-overexpressing breast cancer lines .

Anti-Tumor Efficacy

BMS-599626 has shown desirable pharmacokinetic and ADME properties, in addition to favorable anti-tumor efficacy in preclinical models . It inhibits the formation of HER1/HER2 heterodimer formation .

Selectivity for HER1 and HER2

BMS-599626 is highly selective for HER1 and HER2, with no significant inhibition or interaction with >100 diverse protein kinases tested . The selectivity of BMS-599626 is further supported by the fact that pharmacogenomic analyses revealed HER2 expression as the predominant predictor of sensitivity of breast tumor cell lines to inhibition by the compound .

Enhancement of Radiosensitivity

BMS-599626 has been found to enhance the radiosensitivity of head and neck squamous carcinoma cells (HNSCC) in vitro and increases HNSCC tumor radioresponse in vivo . It has potential to be an effective antitumor agent and improve the efficacy of cytotoxic treatments including radiotherapy .

Induction of G1 Phase Cell Cycle Arrest

In head and neck squamous cell carcinoma cells, BMS-599626 induces G1 phase cell cycle arrest and inhibits cell growth .

Improvement of Responses to Radiation

BMS-599626 displays anticancer chemotherapeutic activity. In vivo, it improves responses to radiation .

Mechanism of Action

Target of Action

BMS-599626, also known as AC480, is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) kinase family . The primary targets of BMS-599626 are HER1 (also known as EGFR) and HER2 . These receptors play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

BMS-599626 inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This inhibition abrogates HER1 and HER2 signaling, thereby preventing the proliferation of tumor cells that depend on these receptors . Furthermore, BMS-599626 is capable of inhibiting the formation of HER1/HER2 heterodimers in tumor cells, providing an additional mechanism of action .

Biochemical Pathways

The inhibition of HER1 and HER2 by BMS-599626 disrupts several downstream signaling pathways that are crucial for tumor growth and survival . These include the PI3K/Akt and the Ras/Raf/MAPK pathways, which regulate cell proliferation, survival, and differentiation .

Result of Action

The inhibition of HER1 and HER2 signaling by BMS-599626 results in the suppression of tumor cell proliferation . In preclinical studies, BMS-599626 showed antitumor activity in models that overexpress HER1 or have HER2 gene amplification or overexpression . There was a good correlation between the inhibition of receptor signaling and antitumor activity .

Action Environment

The efficacy and stability of BMS-599626 can be influenced by various environmental factors For instance, the presence of other drugs could potentially affect the pharmacokinetics and pharmacodynamics of BMS-599626.

Future Directions

Future research could focus on further exploring the biological activity of this compound, particularly its potential as a TRK inhibitor . Additionally, modifications could be made to its structure to improve its properties or to alter its activity .

properties

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJZZYWHBDHDQX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221714
Record name BMS-599626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate

CAS RN

714971-09-2
Record name BMS-599626
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-599626
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12318
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-599626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-599626
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 2
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 3
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 4
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 5
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate
Reactant of Route 6
(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate

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